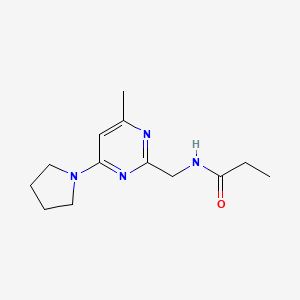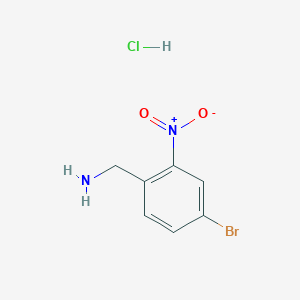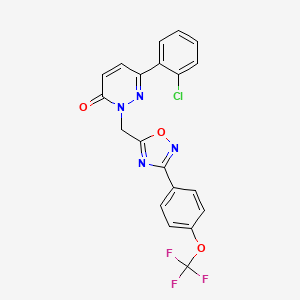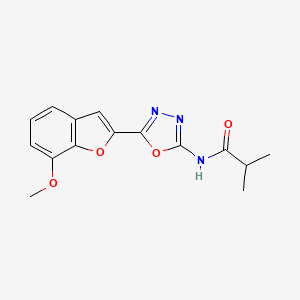
Benzyl 1,3-benzodioxol-5-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1,3-benzodioxol-5-ylcarbamate is a chemical compound with the molecular formula C15H13NO4 . It has an average mass of 271.268 Da and a monoisotopic mass of 271.084473 Da . This compound holds immense potential in scientific research, with unique properties and versatile nature that find applications in various studies, including drug development, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of Benzyl 1,3-benzodioxol-5-ylcarbamate is represented by the formula C15H13NO4 . The average mass is 271.268 Da, and the monoisotopic mass is 271.084473 Da .Chemical Reactions Analysis
While the specific chemical reactions involving Benzyl 1,3-benzodioxol-5-ylcarbamate are not detailed in the search results, there are general reactions involving benzylic compounds. For instance, a transition-metal-free cross-coupling between benzylic sulfonylhydrazones and alkyl boronic acids has been reported . Another study mentions a radical condensation reaction where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides .Scientific Research Applications
- Benzyl 1,3-benzodioxol-5-ylcarbamate has been investigated for its anticancer properties. Researchers designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines. These compounds were synthesized and evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against cancer cells .
- Benzyl 1,3-benzodioxol-5-ylcarbamate could be relevant in organic electrocatalysis. While research in this area is limited, appropriate catalysts play a crucial role in enhancing the efficiency of electrochemical reactions .
Anticancer Research
Electrochemistry
Future Directions
Benzyl 1,3-benzodioxol-5-ylcarbamate holds immense potential in scientific research. A recent study has reported the design, synthesis, and anticancer evaluation of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position . This suggests that Benzyl 1,3-benzodioxol-5-ylcarbamate and related compounds could be further explored for their potential applications in drug development and other areas of research.
Mechanism of Action
Target of Action
Compounds like “Benzyl 1,3-benzodioxol-5-ylcarbamate” often target specific enzymes or receptors in the body. For instance, benzyl benzoate, a related compound, is known to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
The compound might interact with its targets by binding to them, thereby altering their function. For example, benzyl benzoate is lethal to certain mites and is useful in the treatment of scabies .
properties
IUPAC Name |
benzyl N-(1,3-benzodioxol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(18-9-11-4-2-1-3-5-11)16-12-6-7-13-14(8-12)20-10-19-13/h1-8H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUWBXJDZIMWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1,3-benzodioxol-5-ylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)

![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2512875.png)
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2512876.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2512881.png)
![2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2512883.png)


![6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2512888.png)

![6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512893.png)

![N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2512895.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2512896.png)